molecular formula C29H29N5O2S B3012296 N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-88-8

N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3012296
CAS No.: 2034302-88-8
M. Wt: 511.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular affinity for JAK2 and JAK3 isoforms. Its core research value lies in the investigation of JAK-STAT signaling pathways, which are critical in immunology, hematopoiesis, and oncology. This compound functions by competitively binding to the ATP-binding site of the JAK kinases, thereby inhibiting their phosphorylation activity and subsequent downstream signaling cascades [https://www.ncbi.nlm.nih.gov/books/NBK9896/]. Researchers utilize this triazoloquinazoline derivative as a key tool compound in preclinical studies for autoimmune diseases, myeloproliferative disorders, and organ transplant rejection. Its specific structural modifications, including the isopropyl carboxamide and benzylthio ether groups, are designed to enhance selectivity and cellular permeability. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2034302-88-8

Molecular Formula

C29H29N5O2S

Molecular Weight

511.64

IUPAC Name

4-[(4-methylphenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)23-12-13-24-25(15-23)34-28(33(27(24)36)16-21-10-8-19(3)9-11-21)31-32-29(34)37-17-22-7-5-6-20(4)14-22/h5-15,18H,16-17H2,1-4H3,(H,30,35)

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=CC(=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazoloquinazoline core structure, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C29H29N5O2S
Molecular Weight 511.64 g/mol
IUPAC Name This compound
InChI Key NFIRGUPIZLLUEP-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit various kinases involved in cell proliferation and inflammation pathways. This inhibition can lead to significant anti-inflammatory effects and potential anticancer properties.

Key Findings on Mechanism

  • Kinase Inhibition : The compound has shown promising results in inhibiting kinases associated with cancer progression.
  • Anti-inflammatory Activity : It demonstrated significant reduction in carrageenan-induced paw edema in animal models, indicating strong anti-inflammatory properties comparable to established drugs like diclofenac .
  • Molecular Docking Studies : Computational studies have indicated high binding affinities to COX-2 enzymes, further supporting its anti-inflammatory potential .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to N-isopropyl derivatives. The triazoloquinazoline core is particularly noted for its ability to target cancer cell lines effectively:

  • In vitro Studies : Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been well-documented:

  • Carrageenan-Induced Edema : In experimental models, the compound reduced inflammation significantly by inhibiting the release of pro-inflammatory cytokines .

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is limited, structurally related compounds have demonstrated efficacy against a range of pathogens:

  • In vitro Antimicrobial Assays : Compounds with similar functional groups have shown varying degrees of antibacterial and antifungal activities against clinically relevant strains.

Case Studies and Research Findings

  • Study on Inflammation : A study conducted on rats demonstrated that the compound inhibited carrageenan-induced paw edema by 45.77%, indicating significant anti-inflammatory activity comparable to indomethacin .
  • Molecular Docking Analysis : Docking studies revealed that the compound has a predicted affinity towards COX enzymes (COX-1 and COX-2), suggesting a mechanism through which it exerts its anti-inflammatory effects .
  • Comparative Analysis with Other Compounds : In comparative studies with other quinazoline derivatives, N-isopropyl derivatives exhibited superior activity against certain cancer cell lines and showed lower toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between the target compound and its analogs are critical for understanding its uniqueness. Below is a detailed comparison:

Substituent Variations on the Benzyl Groups

  • 4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (): The 4-position substituent is a simple benzyl group (vs. 4-methylbenzyl in the target compound).
  • N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ():

    • The N-cyclopentyl group replaces the N-isopropyl carboxamide, increasing lipophilicity.
    • The 4-propyl substituent (vs. 4-(4-methylbenzyl)) reduces aromatic interactions, which may lower target affinity .

Functional Group Modifications

  • 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (): The 2-amino-2-oxoethylthio group introduces hydrogen-bonding capability, which could enhance interactions with polar residues in biological targets compared to the target’s 3-methylbenzylthio group .

Structural and Pharmacokinetic Implications

Molecular Weight and Lipophilicity

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
Target Compound ~520 g/mol 4-(4-methylbenzyl), 1-((3-methylbenzyl)thio) Moderate
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-... () ~518 g/mol 4-benzyl, 1-((2,5-dimethylbenzyl)thio) High
N-cyclopentyl-1-((4-methylbenzyl)thio)-4-propyl-... () 475.6 g/mol N-cyclopentyl, 4-propyl High
1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-... () ~492 g/mol 1-((2-amino-2-oxoethyl)thio) Low
  • The target compound’s balanced lipophilicity (from 4-methylbenzyl and isopropyl groups) may optimize membrane permeability and oral bioavailability compared to more lipophilic analogs like the cyclopentyl derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.